molecular formula C12H20N2O2S B7074591 N-(4-ethyl-1,3-thiazol-5-yl)-2-methoxy-3-methylpentanamide

N-(4-ethyl-1,3-thiazol-5-yl)-2-methoxy-3-methylpentanamide

Cat. No.: B7074591
M. Wt: 256.37 g/mol
InChI Key: PRMQUPBEXSNXBJ-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-thiazol-5-yl)-2-methoxy-3-methylpentanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Properties

IUPAC Name

N-(4-ethyl-1,3-thiazol-5-yl)-2-methoxy-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-5-8(3)10(16-4)11(15)14-12-9(6-2)13-7-17-12/h7-8,10H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMQUPBEXSNXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)NC(=O)C(C(C)CC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-thiazol-5-yl)-2-methoxy-3-methylpentanamide typically involves the formation of the thiazole ring followed by the introduction of the amide group. One common method involves the reaction of 4-ethylthiazole with 2-methoxy-3-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-thiazol-5-yl)-2-methoxy-3-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethyl-1,3-thiazol-5-yl)-2-methoxy-3-methylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-thiazol-5-yl)-2-methoxy-3-methylpentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethyl-1,3-thiazol-5-yl)-2-methoxy-3-methylpentanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxy and methyl groups on the pentanamide chain. These structural features contribute to its distinct chemical and biological properties .

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